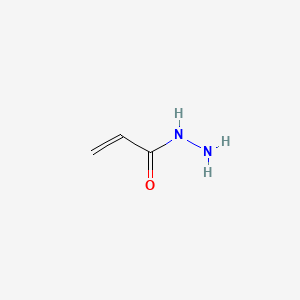

2-Propenoic acid, hydrazide

Description

Significance of Hydrazide Functionality in Organic Synthesis and Medicinal Chemistry

The hydrazide functional group (-CONHNH₂) is of considerable importance in organic chemistry and medicinal chemistry. rjptonline.orgrjptonline.org Hydrazides are key intermediates in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, many of which exhibit significant biological activities. mdpi.commdpi.com The reactivity of the hydrazide group allows for the formation of hydrazones through condensation reactions with aldehydes and ketones. mdpi.com This "click reaction" is efficient and often proceeds under mild, aqueous conditions, making it suitable for biological applications. nih.gov

In medicinal chemistry, the hydrazide motif is a common feature in many bioactive molecules. wisdomlib.org Hydrazide derivatives have been investigated for a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.comrjptonline.orgwisdomlib.org The ability of the hydrazide group to form stable complexes with metal ions and to participate in hydrogen bonding contributes to its role in the design of new therapeutic agents. mdpi.com

Overview of 2-Propenoic Acid Derivatives in Contemporary Research

2-Propenoic acid (acrylic acid) and its derivatives are a significant class of compounds in modern chemical research and industry. The presence of the α,β-unsaturated carbonyl system makes them reactive towards a variety of nucleophiles and active in polymerization reactions. This reactivity is harnessed in the synthesis of a wide range of polymers and copolymers with diverse applications.

In the realm of medicinal chemistry, derivatives of 2-propenoic acid have been explored for various therapeutic applications. For instance, certain derivatives have been designed as inhibitors of enzymes like 5-lipoxygenase and thromboxane (B8750289) A2 synthetase, which are involved in inflammatory processes. nih.gov The core structure of 2-propenoic acid can be modified with different functional groups to modulate the compound's biological activity, solubility, and pharmacokinetic properties. ontosight.ai Arylpropionic acid derivatives, a related class of compounds, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgresearchgate.netijpsr.com

The versatility of the 2-propenoic acid scaffold allows for the creation of complex molecules with potential applications in materials science and medicine. ontosight.aiontosight.ai For example, polymers derived from 2-propenoic acid amides, such as poly(acryloyl hydrazide), are used in the development of hydrogels, drug delivery systems, and functional coatings. nih.govresearchgate.netbirmingham.ac.ukrsc.org

Historical Context of Hydrazide Chemistry in Academic Inquiry

The study of hydrazide chemistry has a rich history dating back to the late 19th century. The first hydrazides, specifically formic and acetic acid hydrazides, were synthesized by Curtius in 1895. mdpi.com The discovery of hydrazine (B178648) itself by Theodor Curtius in 1887 laid the foundation for the exploration of its derivatives. researchgate.net

Initially, research into hydrazides and their derivatives, such as hydrazones, was primarily of academic interest. numberanalytics.com However, the discovery of the antitubercular activity of isonicotinic acid hydrazide (isoniazid) in the mid-20th century marked a significant turning point, highlighting the medicinal potential of this class of compounds. rjptonline.orgbritannica.com This discovery spurred extensive research into the synthesis and biological evaluation of a vast number of hydrazide derivatives. rjptonline.org Over the years, the scope of hydrazide chemistry has expanded significantly, with applications now found in areas such as rocket propellants, agricultural chemicals, and polymer science. researchgate.netbritannica.com The development of "keto-hydrazide" crosslinking chemistry, utilizing the reaction between a ketone-containing polymer and a dihydrazide, has become a key technology in the coatings industry. gantrade.comsurrey.ac.uk

| Property | Value | Source |

| Molecular Formula | C₃H₆N₂O | nih.gov |

| Molecular Weight | 86.09 g/mol | nih.gov |

| IUPAC Name | prop-2-enehydrazide | nih.gov |

| CAS Number | 3128-32-3 | nih.govchemsrc.com |

| Synonyms | Acrylic acid hydrazide, Acryloyl hydrazide | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c1-2-3(6)5-4/h2H,1,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJASTBCNGFYKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30601-03-7 | |

| Record name | 2-Propenoic acid, hydrazide, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30601-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30489283 | |

| Record name | Prop-2-enehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3128-32-3 | |

| Record name | Prop-2-enehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Propenoic Acid, Hydrazide

Established Synthetic Pathways for 2-Propenoic Acid, Hydrazide

This compound, also known as acryloyl hydrazide, is a valuable bifunctional monomer utilized in the synthesis of a variety of polymers and as a precursor for creating compounds with biological significance. Its synthesis is primarily achieved through two established methodologies: the nucleophilic substitution of acrylic acid esters and enzymatic approaches.

Nucleophilic Substitution of Acrylic Acid Esters with Hydrazine (B178648) Hydrate (B1144303)

The most prevalent and industrially scalable method for synthesizing this compound involves the reaction of an acrylic acid ester, such as methyl acrylate (B77674) or ethyl acrylate, with hydrazine hydrate. prepchem.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxy group (e.g., methoxy (B1213986) or ethoxy) as an alcohol, resulting in the formation of the hydrazide.

A significant advantage of this method is the potential for high yields, often exceeding 90%. Optimization of industrial protocols has led to the development of solvent-free methods that enhance the efficiency and environmental friendliness of the synthesis. By refluxing the acrylic acid ester with a slight excess of hydrazine hydrate (a molar ratio of approximately 1:1.2–1.5) at temperatures between 80–100°C for 0.5–2 hours, high yields can be achieved without the need for a solvent. The continuous removal of the alcohol byproduct, often as a water azeotrope, helps to drive the reaction to completion.

Table 1: Performance Metrics for Ester Hydrazinolysis

| Parameter | Value/Range |

| Yield | 90–95% |

| Reaction Temperature | 80–100°C |

| Hydrazine:Ester Molar Ratio | 1.2–1.5:1 |

| Purity (After Workup) | ≥98% |

Enzymatic Synthesis Approaches and Optimization

In recent years, enzymatic synthesis has emerged as a greener alternative for the production of various chemical compounds, including hydrazides. Lipases, a class of enzymes that catalyze the hydrolysis of fats, have been shown to be effective in catalyzing the synthesis of hydrazides from carboxylic acids or their esters. researchgate.netnih.gov For instance, immobilized lipases, such as Candida antarctica Lipase B, can facilitate the reaction between acrylic acid esters and hydrazine at ambient temperatures (25–40°C). While this method offers the benefits of milder reaction conditions and high selectivity, the reaction times are typically longer, often requiring 24–48 hours to achieve significant conversion.

The optimization of enzymatic synthesis often involves a response surface methodology (RSM) to identify the ideal reaction conditions. researchgate.net Factors such as enzyme concentration, temperature, stirring speed, and reaction time are systematically varied to maximize the yield of the desired product. researchgate.net For example, in the enzymatic synthesis of palm fatty hydrazides, a study identified the optimal conditions to be a 6% enzyme concentration, a reaction temperature of 40°C, a stirring speed of 350 rpm, and a reaction time of 18 hours. researchgate.net Amidase enzymes have also demonstrated the ability to catalyze the reversible synthesis of hydrazides from carboxylic acids with yields greater than 70%.

Derivatization Strategies of the Hydrazide Moiety

The hydrazide functional group in this compound is a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives with tailored properties.

Condensation Reactions for Hydrazone and Acylhydrazone Formation

One of the most common and significant derivatization strategies involves the condensation reaction of the hydrazide moiety with aldehydes and ketones to form hydrazones and acylhydrazones. organic-chemistry.orgnih.gov These reactions are fundamental in creating a wide array of compounds with potential applications in various fields, including pharmaceuticals. nih.govjrespharm.com

Reaction with Aldehydes and Ketones

The reaction between this compound and an aldehyde or ketone proceeds through the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N), characteristic of a hydrazone. nih.govresearchgate.net This reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and can be performed under reflux conditions. nih.govresearchgate.net The reaction is versatile, accommodating a wide range of aromatic and aliphatic aldehydes and ketones. nih.govresearchgate.net The resulting hydrazones often exhibit interesting biological activities. nih.gov

Table 2: Examples of Aldehydes and Ketones Used in Condensation Reactions

| Reactant Type | Examples |

| Aromatic Aldehydes | Substituted benzaldehydes nih.gov |

| Cyclic Ketones | Cyclohexanone researchgate.net |

| Aliphatic Aldehydes | Formaldehyde, Acetaldehyde nih.gov |

Catalytic Systems in Condensation Reactions

The efficiency of hydrazone formation can often be enhanced by the use of a catalyst. Acid catalysts are commonly employed to protonate the carbonyl oxygen of the aldehyde or ketone, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazide. nih.govnih.gov

Glacial acetic acid is a frequently used catalyst for these condensation reactions, typically added in catalytic amounts to the reaction mixture. nih.gov The reaction is often carried out by refluxing the reactants in a solvent like methanol for several hours. nih.gov Other catalytic systems can also be employed. For instance, piperidine (B6355638) has been used to catalyze the condensation of a morpholinyl-propionic acid hydrazide with various aromatic aldehydes and cyclic ketones. researchgate.net In some cases, the reaction can proceed without an explicit catalyst, particularly with highly reactive aldehydes. organic-chemistry.org The choice of catalyst and reaction conditions can influence the reaction rate and the yield of the final hydrazone product.

Acylation Reactions with Carbonyl Compounds

This compound, also known as acryloyl hydrazide, readily undergoes acylation reactions, particularly condensation reactions with various carbonyl compounds such as aldehydes and ketones. researchgate.net This reactivity is primarily centered on the terminal hydrazide group (-CONHNH₂), which acts as a potent nucleophile. The reaction typically results in the formation of stable acyl hydrazone derivatives (-CONHN=CR¹R²). researchgate.netresearchgate.net

These condensation reactions are versatile and can be conducted under various conditions. For instance, they proceed in the presence of a catalytic amount of glacial acetic acid in a solvent like Dimethyl sulfoxide (B87167) (DMSO). pharmainfo.in The reaction of poly(acryloyl hydrazide) with aldehydes has been successfully carried out in aqueous solutions or DMSO/water mixtures, highlighting the water-solubility of the polymer scaffold. researchgate.netresearchgate.net This reactivity is fundamental to the post-polymerization modification of poly(acryloyl hydrazide), allowing for the introduction of a wide array of functional groups by simply reacting the polymer with different aldehydes. nih.govbham.ac.ukbham.ac.ukresearchgate.netrsc.org The resulting hydrazone linkage is noted to be relatively stable under physiological pH conditions (pH 5-7). nih.gov

The reaction's utility is demonstrated in the synthesis of various derivatives, including Schiff bases, by treating poly(N-acryl hydrazine) with a range of aldehydes and ketones. pharmainfo.in Studies have also explored these reactions for creating libraries of functional polymers for biological screening, as the hydrazide-aldehyde coupling is orthogonal to many biologically relevant functional groups like hydroxyls, acids, or amines, and produces only water as a byproduct. nih.govresearchgate.net

Table 1: Examples of Acylation Reactions of this compound and its Polymer with Carbonyl Compounds

| Reactant 1 | Carbonyl Compound | Solvent/Catalyst | Product Type | Reference |

| Poly(acryloyl hydrazide) | Various aldehydes and ketones | DMSO / Glacial Acetic Acid | Poly[N-(substituted imine) acryl amide] [poly Schiff bases] | pharmainfo.in |

| Poly(acryloyl hydrazide) | Hydrophilic and hydrophobic aldehydes | Aqueous solutions or DMSO/water mixtures | Functionalized polymers with acyl hydrazone linkages | researchgate.netnih.gov |

| 2-methyl-3-(N-morpholyl)-propionic acid hydrazide | Aromatic aldehydes and cyclic ketones | Ethanol / Piperidine | Hydrazone derivatives | researchgate.net |

| Poly(acryloyl hydrazide) | Aldehyde-functionalized azo dye | Not specified | Dye-labeled polymer with hydrazone linkage | acs.org |

| Poly(acryloyl hydrazide) | Benzaldehyde | Not specified | Polymer with monobenzylidenehydrazine formation | bham.ac.uk |

Michael Addition Reactions at the α,β-Unsaturated System

The α,β-unsaturated carbonyl system in this compound makes it a suitable substrate for Michael addition reactions. The hydrazide moiety can act as a nucleophile in the aza-Michael reaction, adding across the carbon-carbon double bond. nih.govrsc.org

Research has shown that, unlike primary amines which often exhibit reduced reactivity after the initial mono-addition, hydrazides can effectively undergo a bis-Michael reaction. nih.govrsc.org This property has been exploited in step-growth polymerization. For example, various commercial hydrazides react with Michael acceptors like divinyl sulfone (DVS) and 1,6-hexanediol (B165255) diacrylate (HDA) under catalyst-free, thermal conditions to produce polymers with moderate to high molecular weights. nih.govrsc.org

Table 2: Michael Addition Reactions Involving Hydrazides

| Hydrazide | Michael Acceptor | Reaction Conditions | Product | Key Finding | Reference |

| Various commercial hydrazides | Divinyl sulfone (DVS) | Catalyst-free, thermal | Step-growth polymers | Effective bis-Michael addition leads to moderate to high molecular weight polymers. | nih.govrsc.org |

| Various commercial hydrazides | 1,6-hexanediol diacrylate (HDA) | Catalyst-free, thermal | Step-growth polymers | Demonstrates versatility of hydrazides in aza-Michael polymerization. | nih.govrsc.org |

| Benzhydrazide | Divinyl sulfone (DVS) | 80 °C | Mono- and bis-addition products | Mono-addition rate constant is 37-fold greater than bis-addition. | nih.gov |

| Hydrazides | N-methyl maleimide | Not specified | Functionalized poly(acryloyl hydrazide) | Functionalization of the polymer scaffold via Michael addition. | bham.ac.uk |

Redox Chemistry of this compound

The hydrazide functional group is susceptible to oxidation. Acrylohydrazide hydrochloride can be oxidized to form corresponding oxides, with common oxidizing agents including potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂).

In the context of its polymer, poly(acryloyl hydrazide) (PAH), the hydrazide moiety demonstrates notable redox behavior. It can act as a reducing agent. For instance, in the synthesis of metal nanoparticles, the hydrazide functionality in PAH serves as both a reducing agent for silver nitrate (B79036) (AgNO₃) and as a surface capping agent for the resulting silver nanoparticles (AgNPs). google.com This process is efficient, occurring at room temperature. google.com The presence of the PAH on the nanoparticle surface also helps to resist the oxidation of metallic silver (Ag⁰) to silver ions (Ag⁺). google.com

The reduction of this compound derivatives has also been investigated. The hydrochloride salt of acrylohydrazide can be reduced by agents like sodium borohydride (B1222165) to yield hydrazine derivatives.

In the context of its reaction products, the hydrazone linkage formed from the condensation of poly(acryloyl hydrazide) with aldehydes can be targeted for reduction. Research has explored the use of reducing conditions to permanently immobilize the aldehyde functionality onto the polymer backbone, converting the C=N double bond of the hydrazone into a stable C-N single bond. bham.ac.uk This provides a method for creating permanently functionalized polymers after the initial, often reversible, hydrazone formation. bham.ac.uk

Table 3: Redox Reactions of this compound and its Derivatives

| Substrate | Reagent | Reaction Type | Product/Outcome | Reference |

| Acrylohydrazide hydrochloride | Potassium permanganate, Hydrogen peroxide | Oxidation | Acryloyl oxides | |

| Acrylohydrazide hydrochloride | Sodium borohydride | Reduction | Hydrazine derivatives | |

| Poly(acryloyl hydrazide) | Silver Nitrate (AgNO₃) | Oxidation (of hydrazide), Reduction (of Ag⁺) | Poly(acryloyl hydrazide) stabilized silver nanoparticles | google.com |

| Poly(acryloyl hydrazide)-aldehyde conjugate (Hydrazone) | Reducing agents (e.g., Borane-Pyridine) | Reduction | Permanently immobilized functionality (stable C-N bond) | bham.ac.uk |

Mechanistic Studies of Chemical Reactivity

Investigation of Nucleophilic Attack and Alkoxide Displacement in Synthesis

The synthesis of this compound and its polymers involves key mechanistic steps centered on nucleophilic attack and displacement reactions. One common synthetic route involves the reaction of an acrylic acid derivative, such as an ester or an acyl chloride, with hydrazine or its derivatives. ontosight.ainih.gov

A detailed synthetic procedure involves the nucleophilic attack of a protected hydrazine, such as mono-Boc-protected hydrazine, on acryloyl chloride. In this reaction, the nitrogen atom of the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group. This is a classic example of nucleophilic acyl substitution.

Another significant synthetic strategy involves the hydrazinolysis of a polymer precursor, polymethyl acrylate. researchgate.netacs.org In this process, hydrazine hydrate is used to treat the polymer. The nucleophilic hydrazide attacks the carbonyl carbon of the ester groups along the polymer chain, resulting in the displacement of methoxide (B1231860) (an alkoxide group). researchgate.netacs.org This method provides a convenient route to poly(acryloyl hydrazide) with a high degree of functionality. researchgate.net

Reaction Kinetics and Thermodynamics of Derivatization Reactions

The derivatization of this compound, a molecule featuring both a nucleophilic hydrazide group and a reactive α,β-unsaturated carbonyl system, is governed by specific kinetic and thermodynamic principles. These reactions are crucial for synthesizing a variety of compounds, including polymers and analytical derivatives.

In the reaction between benzhydrazide and DVS at 80 °C, the rate constant for the initial mono-addition is significantly higher than that for the subsequent bis-addition, with the mono-addition rate constant being 37-fold greater. rsc.org This difference in reactivity is a critical factor in controlling the growth of polymer chains. Despite the reduction in reactivity after the first addition, a wide range of hydrazide derivatives demonstrate excellent bis-Michael reactivity, achieving over 97% conversion after five days under optimized conditions (≥ 2.0 M concentration in DMSO at 75 °C). rsc.org

Table 1: Kinetic Data for the Aza-Michael Reaction of Benzhydrazide with Divinyl Sulfone (DVS) This table is interactive. You can sort and filter the data.

| Reaction Stage | Rate Constant (k) at 80 °C | Reaction Order |

|---|---|---|

| Mono-addition | 37x | 2nd |

| Bis-addition | x | 2nd |

Data sourced from computational and experimental studies on hydrazide-Michael reactions. rsc.org

Derivatization is also a key strategy for the analytical detection of compounds using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov Reagents such as 2-hydrazinoquinoline (B107646) (HQ) are used to convert carboxylic acids, aldehydes, and ketones into detectable derivatives. researchgate.netnih.gov For carboxylic acids, the derivatization into a hydrazide requires activation agents like 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP) to form an intermediate acyloxyphosphonium ion, which then readily reacts with the derivatizing agent. nih.gov The reaction conditions, such as temperature, are optimized to ensure efficient derivatization; for HQ, a reaction temperature of 60 °C is often employed. researchgate.net

From a thermodynamic perspective, the stability and formation of this compound and its derivatives can be understood by examining their thermochemical properties. While specific data for this compound is limited, studies on related furan-2-carboxylic acid hydrazide and other hydrazine derivatives provide valuable insights. researchgate.net The standard enthalpies of formation (ΔfH°), combustion (ΔcH°), and sublimation are key parameters determined through experimental methods like combustion bomb calorimetry and Knudsen effusion. researchgate.net Computational models are also routinely used to predict these thermodynamic properties for hydrazine derivatives where experimental data is unavailable. researchgate.net

Electron Transfer Mechanisms in Oxidation Processes

The oxidation of this compound involves the removal of electrons, a process governed by fundamental electron transfer (ET) mechanisms. While specific studies on the oxidation of this compound are not extensively detailed in the literature, the mechanism can be inferred from principles established for related molecules and processes. nih.govmdpi.com

Electron transfer reactions can be broadly categorized as inner-sphere or outer-sphere mechanisms. mdpi.com

Outer-sphere electron transfer involves the electron tunneling between the reactant and the oxidant without any chemical bond being made or broken. The rate of this process is described by Marcus theory, which depends on the reorganization energy, the free reaction energy, and the electronic coupling between the donor and acceptor. nih.govmdpi.com

Inner-sphere electron transfer occurs when the reactant and oxidant are connected by a chemical bridge, through which the electron is transferred. This mechanism often involves the formation of a transition state. mdpi.com

In the context of this compound, both the α,β-unsaturated system and the hydrazide moiety are potential sites for oxidation. The hydrazide group, -CONHNH₂, is structurally related to hydrazine (N₂H₄), which is known to undergo oxidation. For instance, the electroenzymatic reduction of hydrazine to ammonia (B1221849) by nitrogenase involves a series of single electron transfer steps mediated by metal cofactors. nih.gov The oxidation of this compound could similarly proceed through the formation of a radical cation (P4H2•+) via the loss of an electron. nih.gov

Advanced oxidation processes, such as those using persulfate activated by a catalyst, can operate through a non-radical electron transfer mechanism where the catalyst functions as an electron shuttle. magtech.com.cn This approach allows for the oxidation of target compounds without direct contact with the primary oxidant, offering high selectivity. magtech.com.cn

The electrooxidation of structurally related unsaturated compounds provides further insight. For example, the electrooxidation of propargyl alcohol at a NiOOH electrode can lead to the selective formation of (Z)-3-(2-propynoxy)-2-propenoic acid. researchgate.net This suggests that electrochemical oxidation of this compound on a suitable electrode surface would likely involve electron transfer from the π-system of the C=C double bond or the lone pair electrons on the nitrogen atoms. The specific products would depend on the electrode material and reaction conditions. researchgate.net The two-electron oxidized form of such molecules can act as both an electron donor and an acceptor, highlighting their redox versatility. nih.gov

Influence of Substituent Effects on Reactivity

The reactivity of this compound and its derivatives is significantly influenced by the nature of substituents attached to the core structure. These substituent effects, which can be electronic or steric in nature, play a critical role in directing the course and outcome of chemical transformations. clockss.org

In reactions involving hydrazide nucleophiles, both the substituents on the hydrazide and on the electrophilic partner determine the product distribution. clockss.org For instance, in the ring-opening reaction of (Z)-4-arylmethylene-5(4H)-oxazolones with hydrazides, the relative composition of the resulting isomers is dependent on the steric and electronic characteristics of the aryl group on the oxazolone (B7731731) and the acyl group on the hydrazide. clockss.org This demonstrates a clear interplay of substituent effects from both reactants.

The steric hindrance caused by bulky substituents can be a decisive factor in the feasibility of certain reactions. In one study, the reaction of 2-aminobenzohydrazide with 4-oxo pimelic acid successfully formed a tricyclic system. However, when the hydrazide was substituted with bulky aryl groups on the amide nitrogen, the expected final ring closure was prevented due to steric hindrance, leading to a different product. sioc-journal.cn

Electronic effects of substituents also have a profound impact on reactivity. In photoinduced electron transfer (PET) reactions of 1,2,4-triazole-substituted propenamides (derived from propenoic acids), the electron-withdrawing ability of the substituent bonded to the triazole ring influences the product ratio. clockss.org An increase in the electron-withdrawing nature of the substituent can increase the ratio of one photoproduct over another, with the ratio changing from 0.2 to 9.0. clockss.org This is because the substituent alters the electron density distribution in the molecule, affecting the stability of intermediates in the excited state. clockss.org

Conversely, in catalyst-free aza-Michael polymerizations, the reactivity of various substituted hydrazides with divinyl sulfone shows less variation. rsc.org Computational studies indicate that there is minimal variance in the electron density on the nucleophilic nitrogen atom across a range of hydrazide derivatives, leading to consistently high reactivity and conversions for most derivatives studied. rsc.org This suggests that for this specific reaction type, the inherent reactivity of the hydrazide group can sometimes override the subtle electronic effects of distant substituents.

Table 2: Summary of Substituent Effects on the Reactivity of Hydrazide Derivatives This table is interactive. You can sort and filter the data.

| Reaction Type | Effect Type | Observation | Reference |

|---|---|---|---|

| Ring-opening of oxazolones | Electronic & Steric | Product isomer composition is dependent on substituents on both the hydrazide and the oxazolone. | clockss.org |

| Polycyclization | Steric | Bulky aryl substituents on the hydrazide can prevent ring closure due to steric hindrance. | sioc-journal.cn |

| Photoinduced Electron Transfer | Electronic | Electron-withdrawing groups on an attached triazole ring alter the ratio of photoproducts. | clockss.org |

Polymerization of 2 Propenoic Acid, Hydrazide and Its Derivatives

Poly(acryloyl hydrazide) as a Versatile Polymer Scaffold

Poly(acryloyl hydrazide) has emerged as a significant and versatile polymer scaffold in the field of materials science, particularly for creating functional polymers for biomedical applications. nih.govrsc.orgrsc.orgresearchgate.net Its utility stems from the reactive hydrazide groups that, after polymerization, are readily available for further chemical modification. nih.gov This allows for the introduction of a wide range of functionalities onto a common polymer backbone. nih.govbirmingham.ac.uk

The typical synthesis of poly(acryloyl hydrazide) is a multi-step process that begins with commercially available starting materials to ensure scalability and high purity. rsc.orgbirmingham.ac.ukresearchgate.net The process generally involves:

Synthesis of a Boc-protected acryloyl hydrazide monomer : The hydrazide group of the monomer, 2-propenoic acid, hydrazide, is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions during polymerization. nih.govbirmingham.ac.uk

Polymerization : The protected monomer is then polymerized using controlled radical polymerization techniques, most notably Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.govbirmingham.ac.uk

Deprotection : Following polymerization, the Boc-protecting groups are removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final poly(acryloyl hydrazide) with its reactive hydrazide side-chains. nih.govrsc.org

This reactive polymer scaffold is particularly advantageous because it facilitates the straightforward creation of polymer libraries where derivatives share the same molar mass and distribution. researchgate.net The hydrazide functional groups are capable of reacting with various aldehydes and ketones to form stable hydrazone linkages, a reaction that can proceed efficiently under both aqueous and organic conditions. nih.govresearchgate.net This versatility enables the attachment of diverse molecules, including those that are acidic, basic, hydrophobic, or biologically relevant, demonstrating the scaffold's broad potential. nih.govbirmingham.ac.uk

Controlled Polymerization Techniques

To synthesize well-defined poly(acryloyl hydrazide), controlled polymerization techniques are essential. These methods allow for precise control over molecular weight, dispersity, and polymer architecture. wikipedia.org Among various techniques like Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Metathesis Polymerization (ROMP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been extensively employed for acryloyl hydrazide and its derivatives. wikipedia.orgbham.ac.uk

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a form of reversible-deactivation radical polymerization that provides excellent control over the characteristics of the final polymer. wikipedia.org It utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), or RAFT agent, to mediate the polymerization process. wikipedia.org This technique is highly tolerant of a wide variety of functional groups and solvents, making it suitable for monomers like the Boc-protected version of this compound. nih.govwikipedia.org The direct polymerization of the unprotected acryloyl hydrazide has proven challenging, often leading to the formation of oligomers due to side reactions, making the protection strategy crucial for success. nih.gov However, recent research has shown that conducting the RAFT polymerization of unprotected acyl hydrazide methacrylamides in highly acidic conditions (pH=0) can achieve controlled results. rsc.org

Optimization of Polymerization Conditions (e.g., Temperature, Initiator Selection)

The optimization of RAFT polymerization conditions is critical for successfully synthesizing poly(N′-(tert-butoxycarbonyl)acryloyl hydrazide). rsc.orgrsc.org A key challenge is managing the balance between the rate of polymerization and the rate of RAFT agent degradation. rsc.orgrsc.orgchemrxiv.org Research has shown that temperature plays a pivotal role; while higher temperatures increase the polymerization rate, they also accelerate the degradation of the RAFT agent, leading to a loss of control. rsc.org

Initial attempts to control the polymerization by simply lowering the temperature and using initiators with corresponding lower decomposition temperatures (e.g., V-65 at 50 °C and VA-044 at 44 °C) did not fully prevent a deviation in the reaction kinetics. nih.govresearchgate.net A more effective strategy involves using a low-temperature initiator, such as 2,2'-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044), and carefully selecting a higher polymerization temperature. rsc.orgresearchgate.net Studies have demonstrated that optimal conditions can be achieved at 65 °C. rsc.orgrsc.org At this temperature, a favorable balance is struck, allowing for the synthesis of polymers with high degrees of polymerization (DP) while maintaining low dispersity (ĐM). rsc.orgrsc.org

Table 1: Effect of Temperature and Initiator on RAFT Polymerization of N′-(tert-butoxycarbonyl)acryloyl hydrazide

| Initiator | Temperature (°C) | Target DP | Max. Conversion (%) | Final ĐM | Observations |

| VA-044 | 56 | 50 | ~90 | < 1.2 | Controlled polymerization, linear evolution of molecular mass. rsc.org |

| VA-044 | 65 | 50 | ~90 | ~1.15 | Optimized condition; good control and high conversion. rsc.orgrsc.org |

| VA-044 | 65 | 100 | ~89 | ~1.18 | Slower rates observed but good control maintained. rsc.org |

| VA-044 | 65 | 200 | ~68 | ~1.25 | Reduced conversion for higher DP targets. rsc.org |

| VA-044 | 65 | 300 | ~55 | ~1.30 | Further reduction in conversion. rsc.org |

| V-70 | 70 | 50 | ~70 | > 1.3 | Significant RAFT agent degradation observed. nih.govresearchgate.net |

| VA-044 | 100 | 50 | Low | - | Thermal decomposition of the trithiocarbonate (B1256668) group. researchgate.net |

This table is generated based on data reported in cited research articles.

Impact of RAFT Agent Degradation on Polymerization Control

A significant issue affecting the control of RAFT polymerization of primary acrylamides, including Boc-protected acryloyl hydrazide, is the degradation of the RAFT agent. rsc.orgchemrxiv.org This degradation often occurs via an intramolecular nucleophilic attack of the amide group on the trithiocarbonate end-group of the growing polymer chain. researchgate.netacs.org This "backbiting" mechanism leads to the cleavage of the RAFT agent, resulting in early termination of the polymerization process. rsc.orgresearchgate.net

The consequences of this degradation are a loss of control over the polymerization, characterized by:

A deviation from linear polymerization kinetics. nih.gov

An increase in the polymer's dispersity (ĐM). rsc.org

A cessation of polymerization before full monomer conversion is achieved. rsc.org

This issue is often overlooked but is critical for producing well-defined polymers. rsc.orgchemrxiv.org The disappearance of the characteristic yellow color of the trithiocarbonate RAFT agent during the reaction is a visual indicator of this degradation. nih.gov By carefully selecting the polymerization temperature, the rate of this undesirable side reaction can be minimized relative to the rate of polymerization, thus retaining better control over the final polymer structure. rsc.orgrsc.org

Alternative Controlled Polymerization Techniques (e.g., Photopolymerization)

While thermal RAFT polymerization has been optimized, researchers suggest that alternative controlled polymerization techniques could offer further improvements. rsc.orgrsc.org Photopolymerization, specifically photo-induced RAFT, is a promising alternative. rsc.orgrsc.org This method can often be performed at ambient temperatures, which could significantly reduce the rate of temperature-dependent side reactions like RAFT agent degradation. researchgate.net Another potential avenue is the use of γ-radiation to initiate RAFT polymerization at room temperature, which has also been shown to produce well-defined polymers. researchgate.net These methods represent future directions for achieving even greater control over the synthesis of poly(acryloyl hydrazide). rsc.orgrsc.org

Post-Polymerization Modification Strategies

One of the most powerful features of poly(acryloyl hydrazide) is its capacity for post-polymerization modification. nih.govresearchgate.netbirmingham.ac.uk After the removal of the Boc protecting groups, the resulting polymer contains pendant hydrazide groups that are readily available for covalent modification. nih.gov The primary strategy for this modification is the reaction with various aldehydes to form stable acyl hydrazone bonds. researchgate.net

This hydrazide-aldehyde coupling is highly efficient and versatile:

Reaction Conditions : The reaction can be conducted under a variety of conditions, including in aqueous solutions, organic solvents like DMSO, or mixtures thereof. nih.govresearchgate.net

Broad Substrate Scope : A wide range of aldehydes, encompassing hydrophilic, hydrophobic, aliphatic, aromatic, and biologically active molecules, can be successfully conjugated to the polymer scaffold. nih.govbirmingham.ac.uk

Tunable Efficiency : The efficiency of the coupling can be modulated by adjusting the reaction conditions, such as the stoichiometry of the aldehyde. nih.gov

This strategy allows for the creation of large libraries of functional polymers from a single parent scaffold, which is highly valuable for screening and identifying materials with specific properties, for instance, in biomedical applications. nih.govbirmingham.ac.uk Kinetic studies have shown that the reaction time required to achieve maximum functionalization varies depending on the aldehyde used, ranging from less than two hours for some aliphatic and acidic aldehydes to over 24 hours for others. nih.gov

Table 2: Representative Post-Polymerization Modification of Poly(acryloyl hydrazide) with Aldehydes

| Aldehyde | Aldehyde Type | Reaction Time for Max. Conversion | Notes |

| 5-Formylsalicylic acid | Acidic, Aromatic | < 2 hours | High loading efficiency achieved quickly. nih.gov |

| Isovaleraldehyde | Aliphatic | < 2 hours | Demonstrates rapid reaction of aliphatic aldehydes. nih.gov |

| Indole-3-carboxaldehyde | Heterocyclic, Aromatic | ≥ 24 hours | Slower reaction time compared to others. nih.gov |

| Pyridine-4-carboxaldehyde | Cationic (at low pH) | ~ 6 hours | Used to introduce positive charges. researchgate.net |

| Various hydrophobic aldehydes | Hydrophobic | - | Enables functionalization with water-insoluble moieties. nih.govresearchgate.net |

This table is generated based on data reported in cited research articles.

Functionalization with Aldehydes to Yield Functional Polymers

The hydrazide groups of poly(acryloyl hydrazide) react efficiently with aldehydes to form hydrazone linkages. This reaction is a cornerstone of PAH functionalization, providing a robust method for creating diverse polymer libraries. bham.ac.uknih.gov Researchers have successfully coupled a range of aliphatic and aromatic aldehydes to the PAH backbone. nih.gov This post-polymerization modification strategy is advantageous as it allows for the synthesis of functional polymers under aqueous conditions, often without the need for complex purification steps. bohrium.com The reaction is typically carried out under mildly acidic conditions, which is compatible with a broad spectrum of chemical functionalities. researchgate.net

The functionalization process can be monitored to achieve a consistent degree of modification. nih.gov For instance, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is often employed to synthesize PAH with controlled molecular weights and narrow dispersities, which provides a well-defined scaffold for subsequent functionalization. bham.ac.uknih.gov This control over the polymer architecture is crucial for systematically studying the structure-property relationships of the resulting functional polymers. bham.ac.uk

Introduction of Diverse Functionalities (e.g., Acidic, Basic, Biologically Relevant Moieties)

The reaction with aldehydes opens the door to incorporating a vast chemical diversity into the poly(acryloyl hydrazide) scaffold. nih.gov This includes the introduction of acidic and basic groups, as well as moieties with biological relevance. nih.gov By selecting aldehydes with specific functional groups, the properties of the resulting polymer can be finely tuned.

For example, aldehydes containing carboxylic acid or amine groups can be used to introduce acidic or basic properties to the polymer, respectively. nih.gov Furthermore, biologically relevant molecules, such as those that mimic natural structures or can interact with biological systems, can be attached to the PAH backbone. nih.gov This has been demonstrated by coupling aldehydes that are non-water soluble or resemble biological molecules, showcasing the versatility of this approach. nih.gov The ability to create polymers with such diverse functionalities from a single precursor makes PAH an attractive platform for developing materials for biological applications. bham.ac.ukresearchgate.net

A study demonstrated the coupling of various substituted aromatic aldehydes, including those with hydroxyl, carboxyl, and fluorine groups, to a PAH scaffold. nih.gov The results, summarized in the table below, show the efficiency of incorporating these functionalities.

| Aldehyde | Functional Group | Coupling Efficiency (%) |

|---|---|---|

| Benzaldehyde | Aromatic | ~70 |

| 2-Naphthaldehyde | Bulky Aromatic | ~70 |

| Salicylaldehyde | Hydroxylated Aromatic | Data not specified |

| 5-Formylsalicylic acid | Carboxylated Aromatic | Data not specified |

| 4-Fluorobenzaldehyde | Fluorinated Aromatic | Data not specified |

Modulation of Coupling Efficiency by Reaction Conditions

The efficiency of the hydrazide-aldehyde coupling reaction can be controlled by adjusting the reaction conditions. nih.gov Factors such as the solvent system, pH, and stoichiometry of the reactants play a crucial role in determining the degree of functionalization. nih.govresearchgate.net

Research has shown that the reaction can be performed in both aqueous and organic solvents, accommodating both hydrophilic and hydrophobic aldehydes. nih.govrsc.org For instance, a mixture of dimethyl sulfoxide (B87167) (DMSO) and an acidic aqueous buffer has been used effectively. nih.gov The use of mildly acidic conditions, such as with acetic acid, facilitates the reaction. researchgate.net

The coupling efficiency for aromatic aldehydes has been reported to be around 70%, largely independent of the size of the aromatic group. nih.gov However, for bulkier and aliphatic aldehydes, the polymer size can influence the outcome, with larger polymers sometimes showing lower coupling efficiencies. nih.gov It was found that increasing the stoichiometric equivalent of the aldehyde can lead to a higher degree of functionalization. nih.gov Kinetic studies have revealed that most aldehyde couplings reach their maximum conversion within a few hours. nih.gov

Applications of Poly(acryloyl hydrazide) in Advanced Materials

The ease of functionalization and the resulting diverse properties of poly(acryloyl hydrazide) derivatives make them suitable for a range of applications in advanced materials.

Development of Adhesives and Coatings

Poly(acryloyl hydrazide) has shown significant promise in the formulation of adhesives and coatings. researchgate.net The incorporation of PAH into hydrogel networks has been demonstrated to substantially improve their adhesive strength. researchgate.net For example, ionic hydrogels containing PAH exhibited impressive adhesive strength, reaching up to 2.8 MPa on glass substrates. researchgate.net The hydrazide groups can act as crosslinking points or participate in adhesion-promoting interactions. Polyacrylic acid hydrazide is also used as a crosslinking or hardening agent for resins, which can be applied as adhesives and coatings. google.com

Ion Exchangeable Epoxy Resins

Poly(acryloyl hydrazide) serves as an effective precursor for creating ion-exchangeable epoxy resins. acs.orgresearchgate.netnih.gov These resins are prepared by curing PAH with epoxy compounds like bisphenol A diglycidyl ether (BADGE). acs.orgnih.gov The resulting resins are transparent and possess superior mechanical properties, including high tensile strength (2–40 MPa) and Young's modulus (3.3–1043 MPa), when compared to conventional epoxy resins. acs.orgnih.gov

Crucially, these PAH-based resins exhibit high ion exchange capacities, ranging from 1.2 to 6.3 mmol/g. acs.orgnih.gov This performance is superior to some commercial ion exchange membranes. acs.orgnih.gov The presence of the hydrazide groups provides the sites for ion exchange, making these materials suitable for applications such as water treatment and separation processes. acs.org

| Property | Value |

|---|---|

| Tensile Strength | 2 - 40 MPa |

| Young's Modulus | 3.3 - 1043 MPa |

| Ultimate Elongation | 9 - 75 % |

| Ion Exchange Capacity | 1.2 - 6.3 mmol/g |

Stimuli-Responsive Hydrogels

Poly(acryloyl hydrazide) is a key component in the development of stimuli-responsive hydrogels, also known as "smart" hydrogels. acs.orgrsc.orgrsc.org These materials can undergo significant changes in their properties, such as swelling, in response to external stimuli like pH and temperature. acs.orgrsc.org

PAH-based hydrogels can be synthesized using various crosslinkers, such as dimethyl 2,2′-thiodiacetate, acrylic acid, and polyethylene (B3416737) glycol diacrylate (PEGDA). rsc.orgrsc.org The swelling ratio of these hydrogels can be tuned over a wide range (approximately 10–800%) by altering the type and concentration of the crosslinker, as well as the temperature and pH of the surrounding medium. rsc.orgrsc.org This responsive behavior makes them excellent candidates for applications in controlled drug delivery, where the release of an encapsulated substance can be triggered by specific physiological conditions. acs.orgrsc.org For instance, these hydrogels have been shown to release encapsulated molecules in a controlled manner over extended periods. acs.orgrsc.org

Polymer-Dye Conjugates

The functional hydrazide groups of poly(acryloyl hydrazide) provide convenient sites for the covalent attachment of dye molecules, leading to the formation of polymer-dye conjugates with applications in sensing and diagnostics. The conjugation is typically achieved by reacting the hydrazide-functionalized polymer with a dye molecule that contains an aldehyde or ketone group, forming a stable hydrazone linkage. researchgate.net

Research has demonstrated the creation of such conjugates by covalently attaching an azo dye possessing an aldehyde functionality to a poly(acryloyl hydrazide) backbone. The resulting dye-labeled polymer exhibited colorimetric sensing capabilities, responding to changes in pH. Specifically, it showed the ability to sense acids and bases down to micromolar concentrations, indicating its potential for use in chemical sensors. researchgate.net In a related approach, near-infrared dyes have been conjugated to polymers containing reactive side groups, highlighting the versatility of post-polymerization modification for creating functional, dye-labeled macromolecules. mdpi.com

Table 1: Example of a Polymer-Dye Conjugate Based on Poly(acryloyl hydrazide)

| Component | Function | Linkage Type | Application |

| Poly(acryloyl hydrazide) (PAH) | Polymer Scaffold | - | Precursor for the conjugate |

| Azo Dye with Aldehyde Group | Chromophore | Hydrazone | Colorimetric sensing |

| Resulting Conjugate | pH-Responsive Material | Covalent | Sensor for acids and bases |

Drug Delivery Systems

Polymers derived from this compound are highly valuable in the design of advanced drug delivery systems, primarily due to the pH-sensitive nature of the hydrazone bond. nih.gov This linkage is relatively stable at the physiological pH of 7.4 but is susceptible to cleavage under the mildly acidic conditions found in specific biological environments like endosomes, lysosomes, or tumor tissues. nih.gov This characteristic allows for the targeted release of therapeutic agents at the desired site of action.

The general strategy involves conjugating a drug molecule containing an aldehyde or ketone to the poly(acryloyl hydrazide) backbone. The resulting polymer-drug conjugate can be formulated into nanoparticles or hydrogels. ontosight.aiscispace.com Once the system reaches an acidic environment, the hydrazone bond hydrolyzes, releasing the active drug. This approach has been explored for the delivery of anticancer drugs such as doxorubicin (B1662922), where doxorubicin was linked to nanogels via a pH-sensitive hydrazone bond. scispace.com Furthermore, the inherent biocompatibility and ability of these polymers to form hydrogels make them excellent candidates for creating systems that can provide controlled and sustained release of therapeutic agents. ontosight.ai

Table 2: Components of a Hydrazone-Based Drug Delivery System

| Component | Role in Drug Delivery | Key Feature |

| Poly(acryloyl hydrazide) | Carrier/Backbone | Biocompatible, forms hydrogels ontosight.ai |

| Hydrazone Bond | pH-Sensitive Linker | Stable at physiological pH, cleaves in acidic conditions nih.gov |

| Aldehyde/Ketone-modified Drug | Therapeutic Agent | Covalently attached to the polymer until release |

| Final Nanogel/Hydrogel | Delivery Vehicle | Encapsulates and transports the drug |

Glycopolymers

Poly(acryloyl hydrazide) serves as a versatile and efficient scaffold for the synthesis of glycopolymers, which are polymers decorated with carbohydrate moieties. nih.govresearchgate.net These materials are of significant interest in biomedical research due to their ability to mimic natural glycoconjugates and participate in specific biological recognition events, such as protein-carbohydrate interactions. rsc.orgrsc.org

The synthesis of glycopolymers using PAH relies on the reaction between the hydrazide groups on the polymer and the reducing end of a sugar, which naturally contains an aldehyde or ketone group in its open-chain form. iyte.edu.tr This reaction, often catalyzed by an agent like aniline, forms a stable hydrazone linkage, effectively tethering the carbohydrate to the polymer backbone. iyte.edu.tr This strategy offers a straightforward method for creating a wide array of glycopolymers with diverse and complex glycan structures, ranging from simple monosaccharides to more complex oligosaccharides. iyte.edu.tr The resulting glycopolymers have shown enhanced binding affinities to specific lectins, such as the interaction between mannose-functionalized glycopolymers and concanavalin (B7782731) A, demonstrating their potential in applications requiring specific biological targeting. rsc.org

Table 3: Synthesis of Glycopolymers from Poly(acryloyl hydrazide)

| Polymer Backbone | Attached Molecule | Reaction Type | Resulting Polymer | Application |

| Poly(acryloyl hydrazide) with biotin (B1667282) end-group | Reducing sugars (mono-, di-, oligosaccharides) | Hydrazone formation (ligation) | Glycopolymer iyte.edu.tr | Biological recognition iyte.edu.tr |

| Poly(acryloyl hydrazide) | Various aldehydes (aliphatic, aromatic) | Hydrazone formation | Functionalized polymer nih.gov | Materials science nih.gov |

| Poly(acryloyl hydrazide) | Hydroxylated, carboxylated, and fluorinated aromatic aldehydes | Hydrazone formation | Substituted aromatic functionalized polymer nih.gov | Tailored functional materials nih.gov |

Biological and Pharmaceutical Research on 2 Propenoic Acid, Hydrazide Derivatives

Antimicrobial Activity Studies

The core structure of 2-propenoic acid, hydrazide offers a versatile scaffold for the synthesis of various derivatives with a wide spectrum of antimicrobial properties. Researchers have extensively investigated these compounds against a range of pathogenic microorganisms.

Antibacterial Efficacy

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit moderate to high efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli.

For instance, novel hydrazide-hydrazones derived from 2-propenoic acid have been evaluated against various bacterial strains, revealing moderate to high antibacterial activity. The zones of inhibition observed for some derivatives against Staphylococcus aureus and E. coli have ranged from 10 to 24 mm. In some cases, the activity of these synthetic compounds has been comparable to standard antibiotics. For example, one study found that a 2-(N-piperidinyl)acetic acid hydrazide derivative displayed antibacterial activity against E. coli and S. aureus comparable to ciprofloxacin (B1669076). Another study on hydrazone derivatives reported that a particular compound, at a concentration of 50 mg/mL, produced a zone of inhibition of 19 mm against S. aureus, which was comparable to the 20 mm zone of inhibition produced by ciprofloxacin at 0.05 mg/mL. mdpi.com

The antibacterial potency of these derivatives is often influenced by the specific chemical groups attached to the core hydrazide structure. For example, certain hydrazone derivatives have shown enhanced activity. One such derivative exhibited a two-fold higher antibacterial activity against E. coli (MIC = 12.5 µg/mL) and S. aureus (MIC = 6.25 µg/mL) than ampicillin. nih.gov

| Derivative Type | Test Organism | Efficacy | Reference |

| Hydrazide-hydrazones | S. aureus, E. coli | Moderate to high activity | |

| 2-(N-piperidinyl)acetic acid hydrazide | E. coli, S. aureus | Comparable to Ciprofloxacin | |

| Hydrazone derivative H3 | S. aureus | Zone of inhibition: 19 mm (at 50 mg/mL) | mdpi.com |

| s-Triazine derivative | E. coli, S. aureus | Two-fold higher than Ampicillin | nih.govmdpi.com |

Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal properties. Research has shown that certain derivatives exhibit significant activity against various fungal strains, including pathogenic Candida species. nih.gov

For example, a study on newly synthesized hydrazide derivatives reported comparable antifungal activity to ketoconazole, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0156 to over 2 mg/mL against a panel of Candida strains, including C. albicans, C. glabrata, and C. tropicalis. nih.gov Another study highlighted that some ibuprofen (B1674241) hydrazide derivatives showed notable antifungal activity against Candida albicans. pjmhsonline.com Similarly, flurbiprofen (B1673479) hydrazide derivatives have been reported to exhibit high antifungal activity against Candida albicans when compared to the standard drug fluconazole. uobaghdad.edu.iq

Structure-Activity Relationship (SAR) Analysis for Antimicrobial Agents

The antimicrobial potency of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to elucidate how different functional groups and structural modifications influence biological activity, guiding the design of more effective antimicrobial agents. nih.gov

A key finding from SAR studies is that the nature of substituents on the aromatic ring of hydrazone derivatives plays a crucial role. The presence of electron-withdrawing groups, such as nitro (NO₂) or methoxy (B1213986) (OCH₃) groups, on the aromatic ring has been associated with enhanced antimicrobial activity. mdpi.com For instance, the superior activity of one hydrazone derivative with three methoxy substitutions compared to another with two suggests that the number and position of these groups are critical. mdpi.com Conversely, increasing the length of the linker between the hydrazide group and a heterocyclic amine has been shown to generally decrease antimicrobial activity. nih.gov

The core hydrazide moiety itself is a key pharmacophore. Its ability to form coordination complexes with metal ions can influence the biological activity of the compounds. tpcj.org Furthermore, the hydrazone group can act as a bioisostere for the carbonyl group in various drug molecules, contributing to its pharmacological effects. tpcj.org

Mechanistic Investigations of Antimicrobial Action

The antimicrobial effects of this compound derivatives are believed to stem from their interaction with various cellular targets, leading to the disruption of essential biological processes. While the precise mechanisms are still under investigation for many derivatives, several potential modes of action have been proposed.

One proposed mechanism involves the inhibition of essential enzymes. The hydrazide moiety can bind to the active sites of enzymes, interfering with their function. Some studies have pointed towards the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, as a possible target. For example, one indol-2-one (B1256649) derivative showed strong inhibition of DNA gyrase isolated from S. aureus, with an IC₅₀ value of 19.32 ± 0.99 µM, which was more potent than the standard drug ciprofloxacin. nih.govmdpi.com

Another potential mechanism is cellular disruption. The ability of these compounds to form hydrogen bonds and other interactions with biological molecules can lead to the disruption of cellular integrity. Additionally, the α,β-unsaturated system in 2-propenoic acid hydrazide makes it a reactive structure that can participate in various cellular reactions.

There is also emerging research into the inhibition of FtsZ, a key protein in bacterial cell division. While specific studies on this compound derivatives targeting FtsZ are not extensively detailed in the provided context, this remains a plausible and important area for future mechanistic investigations.

In Vitro and In Vivo Bioassay Methodologies

The evaluation of the antimicrobial activity of this compound derivatives relies on a variety of established in vitro and in vivo bioassay methodologies.

In vitro assays are fundamental for the initial screening and characterization of antimicrobial efficacy. Common methods include:

Agar (B569324) Diffusion Method: This technique, also known as the Kirby-Bauer test, involves placing paper discs saturated with the test compound onto an agar plate inoculated with a specific microorganism. The diameter of the zone of inhibition around the disc indicates the compound's activity. mdpi.com

Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com A two-fold serial dilution of the test compounds is typically prepared and inoculated with the test organism. mdpi.com

MTT Assay: This colorimetric assay is used to assess cell viability and can be employed to determine the antiproliferative activity of compounds against cancer cell lines. nih.govnih.gov

In vivo assays are crucial for evaluating the efficacy and toxicity of promising compounds in a living organism. A common model used for preliminary toxicity testing is the Danio rerio (zebrafish) embryo. The Fish Embryo Acute Toxicity (FET) test, following OECD Guideline 236, is used to assess the acute toxicity of substances on embryonic stages of fish. nih.govnih.gov

Modulating Bacterial Biofilm Formation for Biocatalysis

Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antimicrobial treatments. nih.gov However, there is growing interest in harnessing and controlling biofilm formation for industrial applications, particularly in biocatalysis. bham.ac.ukbham.ac.uk

Research has explored the use of functionalized polymers, such as poly(acryloyl hydrazide), to modulate bacterial biofilm formation. bham.ac.uk By introducing biologically relevant functional groups onto the polymer scaffold, it is possible to influence bacterial aggregation and control biofilm levels. bham.ac.uk For example, aldehyde-functionalized poly(acryloyl hydrazide) polymers have been shown to interact with and aggregate E. coli K-12. bham.ac.uk

The ability to control biofilm properties, such as structure and density, through interaction with these polymers opens up possibilities for optimizing biofilm-mediated processes. bham.ac.ukbham.ac.uk For instance, the functionality of these polymer-induced biofilms has been assessed in the biocatalytic conversion of 5-fluoroindole (B109304) to 5-fluorotryptophan. bham.ac.uk This approach offers a potential strategy to enhance the resilience and efficiency of whole-cell biotransformations in challenging industrial environments. bham.ac.ukbham.ac.uk

Anticancer Activity Research

Derivatives of this compound, particularly those incorporating a hydrazone linkage (-CO-NH-N=C-), have emerged as a significant area of interest in oncology research. researchgate.netresearchgate.net These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines and induce apoptosis.

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. Research has demonstrated that these compounds exhibit a range of potencies.

For instance, a series of novel N-acyl hydrazone derivatives displayed cytotoxic activity against human breast (MCF-7) and prostate (PC-3) cancer cells, with IC50 values ranging from 7.52 µM to 510.19 µM. acs.org Specifically, compound 7d from this series was highly effective against both MCF-7 and PC-3 cells, with IC50 values of 7.52 ± 0.32 µM and 10.19 ± 0.52 µM, respectively. acs.orgnih.gov Another compound, 7e , also showed high cytotoxicity. nih.gov

Studies on etodolac-based hydrazide-hydrazones revealed activity against prostate cancer cell lines. jrespharm.com Compound 3b was the most effective against DU-145 (IC50 = 5.24 µM), PC-3 (IC50 = 10.36 µM), and LNCaP (IC50 = 15.53 µM) cell lines. jrespharm.com Other derivatives have shown activity against liver cancer (HepG-2) and colon cancer (HCT-116) cell lines. nih.gov For example, certain hydrazide-hydrazone derivatives of valproic acid and isatin (B1672199) showed promising activity against Jurkat (leukemia) and HepG2 (liver) cell lines, with some compounds having IC50 values between 3 and 7 µM. researchgate.net

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazide-hydrazone 7d | MCF-7 (Breast) | 7.52 ± 0.32 | acs.orgnih.gov |

| Hydrazide-hydrazone 7d | PC-3 (Prostate) | 10.19 ± 0.52 | acs.orgnih.gov |

| Etodolac (B1671708) hydrazide-hydrazone 3b | DU-145 (Prostate) | 5.24 | jrespharm.com |

| Etodolac hydrazide-hydrazone 3b | PC-3 (Prostate) | 10.36 | jrespharm.com |

| Etodolac hydrazide-hydrazone 3b | LNCaP (Prostate) | 15.53 | jrespharm.com |

| Valproic acid-isatin derivative 4a | Jurkat (Leukemia) | 3.14 | researchgate.net |

| Aryl sulfonate hydrazone 4g | MCF-7 (Breast) | 17.8 | researchgate.net |

| Aryl sulfonate hydrazone 4h | MCF-7 (Breast) | 21.2 | researchgate.net |

A critical aspect of anticancer drug development is selectivity, the ability to kill cancer cells while sparing normal, healthy cells. Several studies have investigated this property in this compound derivatives.

A study synthesizing novel N-acyl hydrazone compounds demonstrated that all tested derivatives exhibited selective antiproliferative activity, showing high toxicity to both breast (MCF-7) and prostate (PC-3) cancer cells without affecting normal breast epithelial cells (ME-16C). acs.orgnih.gov The selectivity index (SI), a ratio of the IC50 value in normal cells to that in cancer cells, was calculated for the most potent compounds. Compound 7e showed the greatest selectivity for both MCF-7 and PC-3 cells, with SI values of 53.60 and 62.18, respectively. nih.gov Compound 7d also demonstrated significant selectivity with SI values of 33.30 (MCF-7) and 24.57 (PC-3). acs.orgnih.gov

Similarly, an etodolac hydrazide derivative, compound 9 , was evaluated against the PC-3 prostate cancer cell line and normal rat fibroblast L-929 cells. researchgate.net It exhibited an IC50 value of 54 µM against PC-3 cells but showed no cytotoxicity towards the normal L-929 fibroblasts. researchgate.net Furthermore, certain aryl sulfonate derivatives with a hydrazone linkage, specifically compounds 4g and 4h , were found to have the best anticancer activity with no effect on the normal embryonic fibroblast cell line (NIH3T3). researchgate.net In another study, a specific valproic acid-isatin derivative (4a ) was active against leukemia cells but inactive in both liver cancer and normal human embryonic kidney (HEK293) cell lines, indicating a degree of specificity. researchgate.net

The efficacy of novel this compound derivatives is often compared to established chemotherapeutic drugs to gauge their potential.

In a study of N'- (2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone derivatives, several synthesized compounds ( 3e, 3f, 4a, 4c, and 4e ) showed promising anticancer activities with IC50 values between 3 and 7 µM. researchgate.net These values were significantly lower than those of the standard anticancer drug 5-Fluorouracil, which had IC50 values ranging from 32 to 50 µM against the same cell lines. researchgate.net

However, in other studies, the standard drug Doxorubicin (B1662922) proved more potent, though less selective. Doxorubicin showed IC50 values of 0.83 µM (MCF-7) and 0.75 µM (PC-3), significantly lower than the most active hydrazone derivatives (e.g., 7d with IC50 of 7.52 µM and 10.19 µM, respectively). acs.orgnih.gov Crucially, Doxorubicin was also highly toxic to normal ME-16C cells (IC50 = 0.80 µM), whereas the hydrazone derivatives were not. acs.orgnih.gov

More recently, peptoid-based hydrazide derivatives were synthesized as histone deacetylase (HDAC) inhibitors. nih.gov Two compounds, 5 and 6 , not only outperformed the established HDAC inhibitor entinostat (B1683978) in cytotoxicity assays but also showed strong synergism with cisplatin (B142131) in cisplatin-resistant ovarian and head-neck cancer cell lines. nih.gov

The table below compares the efficacy of selected derivatives to standard chemotherapeutic agents.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |

| Hydrazide-hydrazone 4a | Jurkat (Leukemia) | 3.14 | 5-Fluorouracil | 32-50 | researchgate.net |

| Hydrazide-hydrazone 7d | MCF-7 (Breast) | 7.52 | Doxorubicin | 0.83 | acs.orgnih.gov |

| Hydrazide-hydrazone 7d | PC-3 (Prostate) | 10.19 | Doxorubicin | 0.75 | acs.orgnih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer properties of this compound derivatives. These studies analyze how the chemical structure of the compounds influences their biological activity.

For a series of N-acyl hydrazones, compounds with the general structure 7a-e were found to be more potent than related series 8a-e and 9a-e . nih.gov Within the most active series, the nature of the substituent on the phenyl ring attached to the azomethine group was critical. The presence of a methoxy group (an electron-donating group) on this ring was found to activate it, potentially contributing to higher cytotoxicity. acs.org

In another study on hydrazide-hydrazones derived from naproxen, the presence of a trifluoromethoxy group on the phenyl ring led to the most potent anticancer activity against breast cancer cell lines. researchgate.net Research on etodolac hydrazide-hydrazones found that a 2,6-dichlorophenyl substitution resulted in the most effective compound (3b ) against three different prostate cancer cell lines. jrespharm.com

SAR analysis of laccase inhibitors revealed that a slim salicylic (B10762653) aldehyde framework was key for stabilizing molecules at the docking site, and the presence of phenyl and bulky tert-butyl substituents favored strong interactions. nih.gov For thiazole-based inhibitors, the inclusion of a benzothiazole (B30560) ring was found to be critical for both activity and selectivity, while a morpholine (B109124) group at the 2-position of the benzothiazole was required for significant antitumor efficacy. rsc.org

Other Pharmacological Activities

Beyond anticancer research, derivatives of this compound have been investigated for other therapeutic properties, notably anti-inflammatory effects.

The hydrazide and hydrazone moieties are present in various compounds exhibiting anti-inflammatory properties. researchgate.net Researchers have synthesized and tested numerous derivatives to explore this potential, often by modifying existing non-steroidal anti-inflammatory drugs (NSAIDs).

In one study, derivatives of ibuprofen were prepared by converting its carboxylic acid group into various heterocyclic rings, including 1,3,4-oxadiazoles and 1,2,4-triazoles, starting from a propionic acid hydrazide intermediate. nih.gov These compounds were screened for anti-inflammatory activity using the carrageenan-induced rat paw edema method and showed 50% to 86% inhibition, compared to 92% for the parent drug, ibuprofen. nih.gov Importantly, five of the most active compounds showed a significant reduction in ulcerogenic activity compared to ibuprofen. nih.gov

Similarly, derivatives of flurbiprofen were synthesized from a 2-(2-fluoro-4-biphenylyl) propionic acid intermediate. ingentaconnect.com The resulting compounds, including 1,3,4-oxadiazole (B1194373) derivatives, showed anti-inflammatory activity ranging from 66.07% to 94.11% inhibition, close to the 95.57% inhibition of flurbiprofen itself, but with negligible ulcerogenic action. ingentaconnect.com

Other research has focused on novel hydrazide-hydrazone structures. Certain derivatives containing halogen and dimethylamino groups exhibited significant anti-inflammatory effects. mdpi.com The presence of functional groups like 4-nitro, 4-methyl, and 2-hydroxy on a phenyl ring has also been associated with good in vitro anti-inflammatory activity. mdpi.com A series of new hydrazide derivatives were synthesized and evaluated for their effect on peripheral blood mononuclear cells, with three compounds showing antiproliferative activity comparable to ibuprofen. d-nb.info

Antioxidant Properties

The search for compounds capable of counteracting oxidative stress is a priority in pharmaceutical sciences. zsmu.edu.ua Hydrazide derivatives have demonstrated notable antioxidant properties. The insertion of a hydrazide group into the structure of certain organic acids has been found to increase their antioxidant capabilities, particularly in scavenging nitric oxide (NO) radicals. zsmu.edu.ua This suggests that the hydrazide fragment plays a key role in their NO scavenger properties. zsmu.edu.ua

In various studies, newly synthesized hydrazide-hydrazones and related derivatives have been evaluated for their ability to scavenge free radicals using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. tandfonline.comnih.gov For instance, a series of hydrazinecarbothioamides derived from diarylsulfone showed potent scavenging activity against DPPH, with some compounds exhibiting higher inhibition than standard antioxidants like ascorbic acid (AA) and butylated hydroxyanisole (BHA) at the same concentration. nih.gov The antioxidant activity is often expressed as the concentration required to scavenge 50% of the initial DPPH radicals (IC₅₀). nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected Hydrazinecarbothioamide Derivatives

| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

|---|---|---|---|

| N-(2,4-Difluorophenyl)-2-(4-(phenylsulfonyl)benzoyl)hydrazinecarbothioamide | 250 | 97.18 ± 1.42 | 59.80 |

| N-(2,4-Difluorophenyl)-2-(4-(4-methylphenylsulfonyl)benzoyl)hydrazinecarbothioamide | 250 | 96.90 ± 1.39 | 65.50 |

| N-(2,4-Difluorophenyl)-2-(4-(4-chlorophenylsulfonyl)benzoyl)hydrazinecarbothioamide | 250 | 97.11 ± 1.12 | 61.20 |

| Ascorbic Acid (Standard) | 250 | 91.26 ± 0.49 | 80.50 |

| BHA (Standard) | 250 | 89.30 ± 1.37 | 101.20 |

Data sourced from a study on hydrazinecarbothioamides containing diarylsulfone moieties. nih.gov

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Its inhibition is a key strategy in the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov Numerous hydrazide derivatives have been identified as potent urease inhibitors. mdpi.comresearchgate.net

For example, a series of 28 acyl hydrazone derivatives of flurbiprofen were synthesized and evaluated for their in vitro urease inhibitory activity. nih.gov All synthesized compounds demonstrated good inhibitory activities, with IC₅₀ values ranging from 18.92 ± 0.61 to 90.75 ± 7.71 μM, compared to the standard inhibitor thiourea (B124793) (IC₅₀ = 21.14 ± 0.42 μM). nih.gov Structure-activity relationship (SAR) studies revealed that the presence of electron-donating groups on the phenyl ring played a significant role in urease inhibition. nih.gov

Table 2: Urease Inhibitory Activity of Selected Flurbiprofen-derived Acyl Hydrazones

| Compound | Description | IC₅₀ (µM) |

|---|---|---|

| Compound 30 | 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanehydrazide | 18.92 ± 0.61 |

| Thiourea (Standard) | - | 21.14 ± 0.425 |

Data represents a selection of the most active compound from a study of 28 derivatives. nih.gov

Spasmolytic Activity

Antitubercular, Antimalarial, Antiviral, and Anticonvulsant Potentials

The hydrazide-hydrazone scaffold is recognized for its broad range of pharmacological activities, including antitubercular, antimalarial, antiviral, and anticonvulsant properties. researchgate.netresearchgate.netnih.govd-nb.info The well-known antitubercular drug, Isoniazid (isonicotinic acid hydrazide), contains a hydrazide functional group, which has inspired the synthesis of new derivatives with potential antimycobacterial activity. mdpi.comrjptonline.org

Researchers have synthesized and evaluated numerous hydrazide derivatives for these specific biological activities. nih.gov While many studies report on the general potential of this class of compounds, specific data on this compound itself for these activities is limited in the provided context. However, the broader class of hydrazones is frequently investigated for anticonvulsant and antiviral applications. researchgate.netnih.gov

Toxicological and Pharmacokinetic Investigations

Understanding the toxicological and pharmacokinetic profile of a compound is crucial for its development as a potential therapeutic agent.

Acute Toxicity Assessment